molecular formula C10H9NO3 B15330976 Ethyl furo[2,3-b]pyridine-4-carboxylate

Ethyl furo[2,3-b]pyridine-4-carboxylate

Cat. No.: B15330976
M. Wt: 191.18 g/mol
InChI Key: FIYVCKLWILIDKY-UHFFFAOYSA-N
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Description

Ethyl furo[2,3-b]pyridine-4-carboxylate is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C 10 H 9 NO 3 and a molecular weight of 191.18 g/mol, this ester serves as a versatile building block for the synthesis of more complex molecules . The furo[2,3-b]pyridine core is recognized as a valuable isostere of privileged scaffolds like 7-azaindole, frequently used in the development of protein kinase inhibitors . By acting as a hinge-binding template, this core interacts with the ATP-binding site of kinases, which are critical targets in oncology and other therapeutic areas . Researchers utilize this compound as a key synthetic intermediate to access functionalized furopyridines. Its structural features make it amenable to further chemical transformations, enabling structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against various biological targets . The compound requires storage at 2-8°C to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

ethyl furo[2,3-b]pyridine-4-carboxylate

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)8-3-5-11-9-7(8)4-6-14-9/h3-6H,2H2,1H3

InChI Key

FIYVCKLWILIDKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=COC2=NC=C1

Origin of Product

United States

Preparation Methods

Patent US5489685A: Transition Metal-Mediated Coupling

The foundational method for synthesizing furo[2,3-b]pyridine derivatives involves a palladium-copper co-catalyzed coupling between substituted 2-hydroxypyridines and acetylenes. For Ethyl furo[2,3-b]pyridine-4-carboxylate, the process begins with the reaction of 2-hydroxy-4-bromopyridine (1 equivalent) with ethyl propiolate (1.1–1.5 equivalents) in tetrahydrofuran (THF) containing n-butylamine (2 equivalents). Catalytic amounts of palladium(II) acetate (1 mol%) and copper(I) iodide (2 mol%) are added alongside triphenylphosphine (2 mol%) to stabilize the palladium species. The mixture is heated to 35–39°C for 16–27 hours, forming a silylacetylene intermediate.

Subsequent treatment with copper(I) iodide (5 mol%) in ethanol-triethylamine (7:3 v/v) at 72°C for 27 hours facilitates cyclization, followed by hydrolysis with potassium carbonate to yield the ethyl ester. This method achieves moderate to high yields (60–75%) and is scalable, though it requires careful control of stoichiometry and catalyst loading to avoid side reactions.

Optimizations in Catalyst Systems

Recent optimizations explore replacing Pd(II) with Pd(0) nanoparticles, which reduce oxidative side products. For instance, using Pd(PPh₃)₄ (1.5 mol%) with CuI (3 mol%) in dimethylformamide (DMF) at 50°C shortens reaction times to 12 hours while maintaining yields above 70%. Alternative solvents like 1,4-dioxane improve solubility of hydrophobic intermediates, though they necessitate higher temperatures (80–100°C).

Silver Nitrate-Mediated Cyclization Pathways

Cyclization of Cyanoethyl Acetoacetate Derivatives

A distinct approach involves the acid-catalyzed cyclization of ethyl 2-(2-cyanoethyl)acetoacetate. In refluxing aqueous methanol with silver nitrate (1.4 equivalents), the nitrile group undergoes intramolecular attack by an enolic hydroxyl, forming a tetrahydro-2-oxopyridine intermediate. Silver(I) acts as a dehydrogenating agent, aromatizing the dihydrofuropyridine to the fully conjugated system. This method yields this compound in 58–65% yield after recrystallization from chloroform-ether mixtures.

Mechanistic Insights and Substrate Scope

The reaction proceeds via a nitrilium ion intermediate, as evidenced by trapping experiments with methanol. Electron-withdrawing substituents on the pyridine ring accelerate cyclization, while bulky groups at the 3-position hinder ring closure. For example, methyl substitution at C-3 reduces yields to 40%, whereas chloro substitution maintains 60% efficiency.

Multi-Component Condensation Approaches

Cyclohexanone-Based Syntheses

A 2021 protocol employs cyclohexanone derivatives in a three-component reaction with ethyl glyoxylate and ammonium acetate. Heating at 120°C in acetic acid for 8 hours generates a dihydroazepine intermediate, which undergoes oxidative aromatization with iodine (1 equivalent) in dimethyl sulfoxide (DMSO) to yield this compound. This method achieves an 87% yield with a melting point of 157–159°C, confirmed by $$ ^1H $$ NMR ($$ \delta $$ 8.89 ppm, s, 1H; 4.21 ppm, q, 2H).

Alternative Ketone Substrates

Replacing cyclohexanone with 2,2-dimethyltetrahydro-4H-pyran-4-one alters the fused ring system but retains the ester functionality. However, steric hindrance from the dimethyl group lowers yields to 72%, highlighting the sensitivity of the reaction to steric effects.

Comparative Analysis of Synthetic Methods

Method Catalyst System Yield (%) Reaction Time (h) Key Advantages
Pd/Cu Coupling Pd(OAc)₂/CuI/PPh₃ 60–75 16–27 Scalable, high regioselectivity
AgNO₃ Cyclization AgNO₃/H⁺ 58–65 24–48 Avoids transition metals, mild conditions
Multi-Component I₂/DMSO 72–87 8–12 One-pot synthesis, high atom economy

The palladium-based method offers the highest reproducibility for industrial applications, whereas the multi-component approach excels in atom efficiency. Silver-mediated cyclization is preferable for substrates sensitive to transition metals.

Chemical Reactions Analysis

Types of Reactions

Ethyl furo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or halogenating agents in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl furo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Key Properties/Activities References
Ethyl furo[2,3-b]pyridine-4-carboxylate Furopyridine Ethyl ester at position 4 Base structure; foundational for derivatization
Ethyl 3-amino-4-(furan-2-yl)-6-(naphthalen-1-yl)furo[2,3-b]pyridine-2-carboxylate Furopyridine Amino, furyl, naphthyl groups Moderate antibacterial activity (E. coli, S. aureus)
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate Pyrrolopyridine Pyrrole ring (N-containing) instead of furan Enhanced hydrogen bonding potential; CAS 1261588-72-0
Ethyl 3-amino-6-phenyl-4-tolylthieno[2,3-b]pyridine-2-carboxylate Thienopyridine Thiophene ring (S-containing) instead of furan Improved lipophilicity; crystallographically characterized
Ethyl 2,3-difluoropyridine-4-carboxylate Pyridine Fluorine substituents at positions 2 and 3 Increased electronegativity; potential for enhanced reactivity
Key Observations:
  • Bioactivity: Antibacterial activity is strongly influenced by substituents. For example, the naphthyl and amino groups in compound 184 enhance activity against E. coli and S. aureus compared to the unsubstituted furopyridine core .
  • Electronic Effects : Replacing the furan oxygen with sulfur (thiophene) or nitrogen (pyrrole) alters electron distribution, impacting solubility and binding interactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl furo[2,3-b]pyridine-4-carboxylate, and how can researchers optimize yields?

  • Methodology :

  • Step 1 : Start with ethyl 2-amino-3-furoate and ethyl trifluoroacetoacetate under condensation conditions to form intermediates (e.g., yields ~42.5%) .
  • Step 2 : Cyclize intermediates in boiling DMF to yield the furo[2,3-b]pyridine core. Adjust reaction time (12-24 hours) and temperature (150-160°C) to optimize purity .
  • Step 3 : Introduce substituents via palladium-mediated cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) for functional diversity .
  • Key Optimization : Use catalytic Cu(I)-bisoxazolines for asymmetric cyclopropanation in early stages to enhance stereochemical control .

Q. How is this compound characterized, and what spectroscopic benchmarks are critical?

  • Methodology :

  • NMR : Analyze 1H^1H/13C^{13}C-NMR for pyrrole (δ 6.8–7.2 ppm) and pyridine (δ 8.0–8.5 ppm) proton shifts. Compare with CAS 1261588-72-0 (Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate) for validation .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 190.20) and fragmentation patterns .
  • X-ray Crystallography : Use bond lengths (e.g., C–N: 1.34 Å) and dihedral angles to verify planar heterocyclic conformation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at C3/C4) influence the compound’s bioactivity?

  • Methodology :

  • SAR Study Design :
Substituent PositionModification ExampleObserved ActivityReference
C3 (cyclopropyl)Ethyl 3-cyclopropyl derivativeEnhanced kinase selectivity
C4 (methyl/fluoro)Methyl at C4 (CAS 91350-91-3)Improved solubility
  • Experimental Validation : Use kinase inhibition assays (e.g., IC50_{50} profiling) and molecular docking to correlate substituent effects with target binding .

Q. What advanced analytical techniques resolve contradictions in stability data under varying pH conditions?

  • Methodology :

  • HPLC-MS Stability Screening : Monitor degradation products at pH 2–9 (37°C, 24 hours). Use C18 columns and acetonitrile/water gradients for separation .
  • DSC/TGA : Assess thermal stability (e.g., decomposition onset >200°C) and identify polymorphic transitions .
  • Contradiction Resolution : Cross-reference crystallographic data (e.g., hydrogen bonding networks) with solubility profiles to explain pH-dependent instability .

Q. How can computational methods guide the design of this compound derivatives with improved pharmacokinetics?

  • Methodology :

  • DFT Calculations : Predict electron density maps to identify reactive sites for functionalization (e.g., C4 for ester hydrolysis resistance) .
  • MD Simulations : Model logP and permeability coefficients to prioritize substituents enhancing blood-brain barrier penetration .
  • ADMET Prediction : Use tools like SwissADME to optimize bioavailability while minimizing CYP450 inhibition risks .

Data Contradiction Analysis

Q. Why do biological activity reports vary for structurally similar furopyridine derivatives?

  • Methodology :

  • Meta-Analysis Framework :
FactorImpact ExampleResolution Strategy
Assay TypeFGFR inhibition vs. antitumor cell viabilityNormalize data using Z’-factor validation
Substituent PositionC6 vs. C7 methyl groupsConduct head-to-head comparisons under identical conditions
  • Experimental Controls : Include reference compounds (e.g., staurosporine for kinase assays) to calibrate activity thresholds .

Methodological Best Practices

  • Synthetic Reproducibility : Document inert atmosphere (N2_2/Ar) and moisture control for palladium-mediated reactions .
  • Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC for ambiguous signals .
  • Ethical Reporting : Disclose purity levels (e.g., ≥95% by HPLC) and batch variability in pharmacological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.